methyl 5-bromo-3-formyl-1H-indole-7-carboxylate
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Overview
Description
Methyl 5-bromo-3-formyl-1H-indole-7-carboxylate is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-bromo-3-formyl-1H-indole-7-carboxylate typically involves the bromination of indole derivatives followed by formylation and esterification reactions. One common method involves the use of pyridine and anhydrous tetrahydrofuran (THF) as solvents. The reaction mixture is treated with trichloroacetyl chloride at low temperatures, followed by warming to room temperature and stirring overnight .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-bromo-3-formyl-1H-indole-7-carboxylate undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like organometallic compounds.
Oxidation and Reduction Reactions: The formyl group can be oxidized to a carboxylic acid or reduced to an alcohol.
Coupling Reactions: The compound can participate in coupling reactions, such as the Stille cross-coupling reaction, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Organometallic reagents like Grignard reagents or organolithium compounds.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and appropriate ligands.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indole derivatives, while oxidation and reduction reactions can modify the formyl group to different functional groups.
Scientific Research Applications
Methyl 5-bromo-3-formyl-1H-indole-7-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 5-bromo-3-formyl-1H-indole-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various receptors and enzymes, modulating their activity. This can lead to a range of biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
Methyl 5-bromo-1H-indole-3-carboxylate: Similar structure but lacks the formyl group.
tert-Butyl 3-formyl-1H-indole-1-carboxylate: Similar structure but with a tert-butyl ester group instead of a methyl ester.
Uniqueness
Methyl 5-bromo-3-formyl-1H-indole-7-carboxylate is unique due to the presence of both the bromine atom and the formyl group, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various synthetic and research applications .
Properties
Molecular Formula |
C11H8BrNO3 |
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Molecular Weight |
282.09 g/mol |
IUPAC Name |
methyl 5-bromo-3-formyl-1H-indole-7-carboxylate |
InChI |
InChI=1S/C11H8BrNO3/c1-16-11(15)9-3-7(12)2-8-6(5-14)4-13-10(8)9/h2-5,13H,1H3 |
InChI Key |
XHHZPHGDQNMCGC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CC2=C1NC=C2C=O)Br |
Origin of Product |
United States |
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